2-(3,5-Dichlorophenyl)benzo[d]thiazole is an organic compound classified under the benzothiazole family, characterized by a fused benzothiazole ring and a dichlorophenyl substituent. This compound is denoted by the Chemical Abstracts Service (CAS) number 391219-75-3 and has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of 2-(3,5-Dichlorophenyl)benzo[d]thiazole typically involves the reaction between 2-aminobenzothiazole and 3,5-dichlorobenzoyl chloride. The reaction conditions are critical for optimizing yield and purity:
The molecular structure of 2-(3,5-Dichlorophenyl)benzo[d]thiazole features a benzothiazole core with a dichlorophenyl group attached at the second position. Key structural characteristics include:
2-(3,5-Dichlorophenyl)benzo[d]thiazole participates in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 2-(3,5-Dichlorophenyl)benzo[d]thiazole is primarily studied in the context of its biological activities:
The exact pathways and targets remain an area of active research, necessitating further investigation into its pharmacodynamics and pharmacokinetics .
The physical and chemical properties of 2-(3,5-Dichlorophenyl)benzo[d]thiazole include:
These properties are crucial for determining its handling and application in various chemical processes .
2-(3,5-Dichlorophenyl)benzo[d]thiazole has several notable applications across different fields:
Benzothiazole derivatives demonstrate expansive pharmacological profiles, with documented activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective domains. Their mechanism of action frequently involves targeted modulation of disease-relevant enzymes and signaling pathways:
Anticancer Activity: Benzothiazoles exhibit pronounced antitumor effects through multiple mechanisms. Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) significantly inhibits proliferation in A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer) cell lines at low micromolar concentrations (IC₅₀ = 1-4 μM). Mechanistic studies reveal dual inhibition of AKT and ERK signaling pathways, induction of apoptosis via caspase-3 activation, and G0/G1 cell cycle arrest [2]. Fluorinated derivatives like 3-(5-fluorobenzo[d]thiazol-2-yl)phenol demonstrate exceptional potency against MCF-7 breast adenocarcinoma (GI₅₀ = 0.57 μM), surpassing reference chemotherapeutics [3].
Antimicrobial Applications: Structural hybrids incorporating thiazole/oxazole substituents exhibit potent antibacterial and antifungal activities. Compound 3c (4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine) demonstrates broad-spectrum efficacy against Gram-positive pathogens through membrane disruption mechanisms [5].
Anti-Inflammatory Effects: Benzothiazole-thiazole conjugates effectively suppress pro-inflammatory cytokines. At 50 mg/kg oral doses, lead derivatives reduce IL-6 and TNF-α production by >40% in carrageenan-induced inflammation models, outperforming phenylbutazone in analgesic response [5].
Table 1: Pharmacological Profile of Representative Benzothiazole Derivatives
Compound | Biological Activity | Key Metrics | Mechanistic Insights |
---|---|---|---|
B7 | Anticancer (A431, A549, H1299) | IC₅₀: 1-4 μM [2] | AKT/ERK inhibition; Caspase-3 activation |
3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | Anticancer (MCF-7) | GI₅₀: 0.57 μM [3] | DNA intercalation; Topoisomerase inhibition |
PMX610 | Anticancer (NSCLC, colon, breast) | Selective cytotoxicity [3] | Mitochondrial depolarization |
Compound 3c | Anti-inflammatory/Analgesic | 69.6% edema inhibition [5] | TNF-α/IL-6 suppression |
Structural-activity relationships (SAR) reveal that antitumor potency correlates strongly with:
Halogenation strategically enhances benzothiazole bioactivity through steric, electronic, and pharmacokinetic modifications. Chlorine and fluorine substituents profoundly influence ligand-target interactions:
Electronegativity and Lipophilicity: Chlorine atoms (Pauling electronegativity = 3.16) induce strong dipole moments, facilitating halogen bonding with carbonyl oxygens or π-systems in binding pockets. The 3,5-dichloro configuration in 2-arylbenzothiazoles increases log P by 1.5–2 units versus non-halogenated analogs, enhancing membrane permeability. This is evidenced by 3,5-dichloro derivatives exhibiting 3-5x greater blood-brain barrier penetration in predictive ADMET models [8] [1].
Metabolic Stability: Fluorine substitution at C-5/C-6 blocks cytochrome P450-mediated oxidation, extending compound half-lives. Perfluorinated analogs demonstrate >60% unchanged compound after 120-minute hepatic microsome incubation versus <20% for non-fluorinated counterparts [4].
Target Engagement: Dichloro-substituted aryl rings enable optimal van der Waals contacts with hydrophobic enzyme subpockets. In HIV-1 RT inhibitors, 3,5-Cl₂-phenyl derivatives form critical contacts with Leu234 (2.8 Å), Tyr181 (3.1 Å), and Lys101 (H-bond with carbonyl) in allosteric pockets, conferring sub-micromolar inhibition (IC₅₀ = 0.82 μM) [8]. Similarly, chloro substituents in anticancer benzothiazoles enhance DNA minor groove binding affinity by 10-fold through chlorine-DNA base interactions [1].
Table 2: Impact of Halogenation on Benzothiazole Bioactivity
Halogen Pattern | Biological Target | Potency Enhancement | Molecular Interactions |
---|---|---|---|
6-Fluorobenzo[d]thiazole | MCF-7 breast cancer | 12x vs. H-substituted [3] | Fluorine-mediated H-bond with His296 (kinase) |
3,5-Dichlorophenyl-C2 | HIV-1 reverse transcriptase | IC₅₀: 0.82 μM [8] | Halogen bonds with Leu234/Tyr181 |
6-Chloro-N-(4-nitrobenzyl) | EGFR kinase | ΔG = -9.8 kcal/mol [2] | Cl-π interaction with Phe723 |
The 3,5-dichloro configuration specifically enables three-dimensional binding through:
The therapeutic exploration of 2-arylbenzothiazoles evolved through three generations of synthetic and conceptual advancements:
First-Generation (1980s–1990s): Early derivatives focused on unsubstituted 2-phenylbenzothiazoles synthesized via copper-catalyzed Ullmann couplings or palladium-mediated Suzuki reactions. These exhibited moderate antimicrobial activity but poor pharmacokinetic profiles. Yields rarely exceeded 40% due to homocoupling byproducts [5] [7].
Second-Generation (2000s–2010s): Introduction of microwave-assisted and ultrasonic synthetic techniques revolutionized efficiency. Ultrasound-mediated benzothiazole-aryl coupling (120°C, 24 kHz) reduced reaction times from 5–6 hours to 5–10 minutes while improving yields to >85%. This enabled rapid exploration of electron-deficient aryl systems, leading to lead compounds like PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) with selective toxicity against NSCLC and colon cancers [3] [5].
Third-Generation (2020–Present): Rational design incorporates halogenated aryl motifs and heterocyclic hybrids. The 3,5-dichlorophenyl variant emerged from systematic SAR studies showing that:
Table 3: Evolution of 2-Arylbenzothiazole Synthetic Methodologies
Synthetic Era | Key Methodology | Representative Compound | Reaction Efficiency | Bioactivity Leap |
---|---|---|---|---|
1980s–1990s | Copper-catalyzed Ullmann | 2-Phenylbenzothiazole | Yield: 35-40%; 8-12 hours | MIC₉₀ > 100 μM (bacterial) |
2000s–2010s | Pd(0)-Suzuki coupling | PMX610 (fluorinated) | Yield: 65%; 3-5 hours | GI₅₀: 0.4–1.2 μM (NCI-60 panel) |
2020–Present | Ultrasound-assisted synthesis | 2-(3,5-Dichlorophenyl)benzothiazole | Yield: 88%; 8–10 minutes [5] | IC₅₀: 0.2–0.8 μM (kinase assays) |
Modern synthetic routes to 2-(3,5-dichlorophenyl)benzo[d]thiazole employ:
Step 1: 2-Aminothiophenol + 3,5-Dichlorobenzoyl Chloride → Amide intermediate (DCM, 0°C to RT, 2h) Step 2: Cyclodehydration using PPA (polyphosphoric acid) → Target compound (120°C, ultrasound, 10 min) Overall yield: 88% (HPLC purity >96%) [5]
This efficiency enables combinatorial generation of analogs for high-throughput screening against emerging therapeutic targets.
Comprehensive List of Benzothiazole Compounds Mentioned
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0